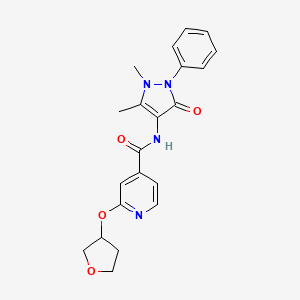

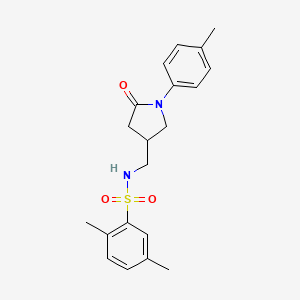

![molecular formula C24H22N4O3S B2926093 1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 845798-62-1](/img/structure/B2926093.png)

1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline is a heterocyclic compound that has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Synthesis Analysis

Several synthetic approaches have been developed to afford a variety of quinoxaline derivatives . These methods often involve the use of transition metal catalysts . The synthesis of quinoxaline derivatives often involves the reaction of 2-nitroanilines with vicinal diols .Molecular Structure Analysis

Quinoxaline derivatives can be systematically modified with careful molecular engineering to achieve different molecular shapes, directing them to self-assemble into various types of mesophases .Chemical Reactions Analysis

Quinoxaline has been used as an acceptor in the creation of multifunctional luminescent materials . These materials exhibit high-contrast polymorph-dependent emission and multicolor mechanochromic luminescence in aggregate states .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure . They can exhibit properties such as aggregation-induced emission, mechanochromic luminescence, and electroluminescent features .Aplicaciones Científicas De Investigación

Fluorescence Properties and Synthesis Applications

A study focused on the fluorescence properties of novel derivatives based on the imidazo[1,2-a]quinoxaline structures, highlighting the significance of substituting groups like phenyl, which can be modified with hydroxy or methoxy moieties. This modification imparts unique fluorescence characteristics, useful in material science for sensing applications or in the development of novel fluorescent probes (Patinote et al., 2017).

Anticancer and Kinase Inhibition

Research on quinoxaline derivatives, akin to the target compound, has identified potential anticancer activities. For instance, compounds with quinoxaline moieties have been evaluated for their inhibitory effects against specific kinases, which are crucial in cancer cell signaling pathways. Such studies provide a basis for further investigation into quinoxalines as potential therapeutic agents (Liao et al., 2015).

Synthetic Methodologies

The development of synthetic methodologies for imidazoquinoxaline compounds, including those with specific substituents such as "1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline," is crucial for enabling the exploration of their biological and physical properties. Studies demonstrate various synthetic routes, including condensation reactions and the use of novel catalysts, to construct imidazoquinoxaline ring systems efficiently (Chen & Liu, 2016).

Enzymatic and Metabolic Studies

Though not directly related to the exact compound , research on the metabolic pathways and enzymatic activities of related imidazoquinoxaline compounds in biological systems can provide insights into how such structures might interact within living organisms. This includes studies on their metabolism, pharmacokinetics, and potential interactions with biomolecules, which could inform drug design and development processes (Khier et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Quinoxaline-based polymers have shown a promising future, reaching a very outstanding power conversion efficiency (PCE) of more than 11%, which shows that they have significant potential in reaching the efficiency limit of commercial applications of polymer solar cells . Further developments of quinoxaline-based conjugated polymers achieved through the synergy of molecular engineering strategies will increase the photovoltaic performance to levels closer to those required for commercial applications in the near future .

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-[2-(4-methoxyphenyl)ethyl]-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-31-19-13-11-18(12-14-19)15-16-27-17-28(32(29,30)20-7-3-2-4-8-20)24-23(27)25-21-9-5-6-10-22(21)26-24/h2-14H,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWSOKHAZUAAGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

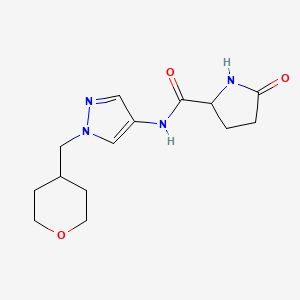

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)

![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)

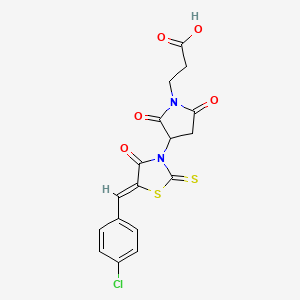

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2926016.png)

![3-(2,5-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2926017.png)

![Ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2926024.png)

![methyl 4-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2926027.png)

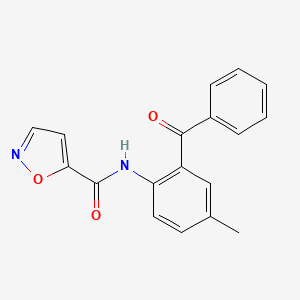

![2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2926030.png)